2-[(4-Propylcyclohexyl)amino]butan-1-ol
CAS No.:
Cat. No.: VC17807083
Molecular Formula: C13H27NO
Molecular Weight: 213.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H27NO |
|---|---|
| Molecular Weight | 213.36 g/mol |
| IUPAC Name | 2-[(4-propylcyclohexyl)amino]butan-1-ol |
| Standard InChI | InChI=1S/C13H27NO/c1-3-5-11-6-8-13(9-7-11)14-12(4-2)10-15/h11-15H,3-10H2,1-2H3 |
| Standard InChI Key | QBHGHQSISBEZAF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC1CCC(CC1)NC(CC)CO |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Descriptors of 2-[(4-Propylcyclohexyl)amino]butan-1-ol
| Property | Value | Source |
|---|---|---|
| CAS Number | 1152603-95-6 | |
| Molecular Formula | ||
| Molecular Weight | 213.36 g/mol | |
| Density | Not Reported | |
| Boiling Point | Not Reported | |
| Melting Point | Not Reported |
Stereochemical Considerations
Amino alcohols often exhibit chirality due to the presence of multiple stereogenic centers. For 2-[(4-Propylcyclohexyl)amino]butan-1-ol, the carbon atoms at positions 1 (hydroxyl-bearing) and 2 (amino-bearing) are potential chiral centers. The configuration of these centers could significantly impact the compound’s solubility, crystallization behavior, and biological activity, though experimental data on its enantiomeric forms are absent in the literature .
Synthetic Pathways and Methodological Approaches
Retrosynthetic Analysis
The synthesis of 2-[(4-Propylcyclohexyl)amino]butan-1-ol likely involves the coupling of a 4-propylcyclohexylamine derivative with a butanol precursor. A plausible route, inferred from analogous syntheses , could proceed via nucleophilic substitution or reductive amination:
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Nucleophilic Substitution: Reacting 4-propylcyclohexylamine with a butylene oxide derivative (e.g., 1,2-epoxybutane) under basic conditions.
This method is commonly employed for synthesizing β-amino alcohols .
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Reductive Amination: Condensing 4-propylcyclohexanone with 2-aminobutan-1-ol in the presence of a reducing agent (e.g., NaBH or H/Pd-C).
Solvent and Catalytic Systems
Patent literature on similar amino alcohols highlights the use of chlorinated solvents (e.g., dichloromethane), polar aprotic solvents (e.g., DMF), or alcohols (e.g., ethanol) as reaction media . Catalytic systems may include acid catalysts for epoxide ring-opening or transition-metal catalysts for hydrogenation steps .
Physicochemical Properties and Stability
Thermal Stability
The absence of reported melting and boiling points complicates assessments of thermal behavior. Comparative analysis with structurally related compounds, such as 4-[(4-Propylcyclohexyl)amino]butan-2-ol (CAS 1342355-22-9), which shares the same molecular weight and formula , suggests that decomposition may precede melting under standard conditions.
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